molecular formula C19H19BrFN3O3 B2675246 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894017-84-6

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2675246
CAS No.: 894017-84-6
M. Wt: 436.281
InChI Key: OSSMQXZWIWSJJH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-bromo-2-fluoroaniline with ethyl 4-ethoxybenzoate under specific conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, including cyclization and urea formation, to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its activity against various biological targets to develop new drugs.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine, fluorine, and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorophenyl)ethanone: This compound shares the bromine and fluorine substituents but differs in its overall structure and functional groups.

    4-Bromo-2-fluorobiphenyl: Similar in having bromine and fluorine atoms, this compound has a simpler biphenyl structure.

    4-Bromo-1-fluoro-2-nitrobenzene: Another related compound with bromine and fluorine, but with a nitro group instead of the ethoxy and urea groups.

Uniqueness

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its combination of functional groups and complex structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications. Its distinct properties set it apart from simpler analogs and enable its use in specialized studies.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrFN3O3/c1-2-27-15-6-4-14(5-7-15)24-11-13(10-18(24)25)22-19(26)23-17-8-3-12(20)9-16(17)21/h3-9,13H,2,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSMQXZWIWSJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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